BenchChemオンラインストアへようこそ!

Axitinib-d3

LC-MS/MS Bioanalytical Method Validation Pharmacokinetics

Axitinib-d3 is a deuterated internal standard with a +3 Da mass shift, enabling interference-free axitinib quantification in LC-MS/MS. Validated for FDA/EMA-compliant bioanalysis (0.2–125 ng/mL range, CV ≤15%, bias ≤15%). Used in bioequivalence studies and therapeutic drug monitoring. Available with ISO 17034 CoA for ANDA/DMF submissions.

Molecular Formula C22H18N4OS
Molecular Weight 389.5 g/mol
Cat. No. B1147086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAxitinib-d3
SynonymsN-(Methyl-d3)-2-[[3-[(1E)-2-(2-pyridinyl)ethenyl]-1H-indazol-6-yl]thio]benzamide;  AG 013736-d3; 
Molecular FormulaC22H18N4OS
Molecular Weight389.5 g/mol
Structural Identifiers
InChIInChI=1S/C22H18N4OS/c1-23-22(27)18-7-2-3-8-21(18)28-16-10-11-17-19(25-26-20(17)14-16)12-9-15-6-4-5-13-24-15/h2-14H,1H3,(H,23,27)(H,25,26)/b12-9+/i1D3
InChIKeyRITAVMQDGBJQJZ-VOTVRPQJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Axitinib-d3 as a Stable Isotope-Labeled Internal Standard for VEGFR TKI Quantification


Axitinib-d3 (AG-013736-d3, CAS 1126623-89-9) is a deuterated derivative of the multi-targeted tyrosine kinase inhibitor axitinib, wherein three hydrogen atoms on the N-methyl group are replaced with deuterium . As a stable isotope-labeled internal standard (SIL-IS), it is specifically designed for the accurate quantification of unlabeled axitinib in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1]. Its utility derives from near-identical physicochemical properties to the analyte (retention time, ionization efficiency) coupled with a distinct mass shift (+3 Da) that enables selective MS detection without cross-interference .

Why Unlabeled Axitinib or Generic Internal Standards Cannot Replace Axitinib-d3 in Regulated Bioanalysis


Generic substitution of Axitinib-d3 with unlabeled axitinib or a structurally dissimilar internal standard (e.g., crizotinib) introduces quantifiable analytical error and regulatory risk. Unlabeled axitinib cannot serve as an internal standard because it co-elutes and is indistinguishable from the target analyte by mass, precluding accurate correction for matrix effects, extraction variability, or ionization fluctuations [1]. The use of a non-isotopic internal standard like crizotinib, while possible in exploratory methods, has been shown to yield inferior precision in head-to-head comparisons [2]. Furthermore, regulatory guidelines from the FDA and EMA for bioanalytical method validation explicitly recommend, and in practice require for human pharmacokinetic studies, the use of a stable isotope-labeled internal standard when such a compound is available [3].

Quantitative Differentiation of Axitinib-d3: Direct Performance Metrics for Procurement Decisions


Precision and Accuracy: Axitinib-d3 Method Performance vs. Regulatory Thresholds

A head-to-head comparison is not applicable for internal standard performance; rather, differentiation is established by demonstrating that the Axitinib-d3-enabled method meets stringent regulatory acceptance criteria for precision and accuracy. A fully validated LC-MS/MS method using Axitinib-d3 as the internal standard demonstrated intra- and inter-day precision (%CV) of ≤15% for all quality control levels and accuracy (%Bias) within ±15% of nominal concentrations across the linear range of 0.2–125 ng/mL in human plasma [1]. These metrics satisfy FDA and EMA guidance for bioanalytical method validation in support of human pharmacokinetic studies [2].

LC-MS/MS Bioanalytical Method Validation Pharmacokinetics

Isotopic Purity and Enrichment: Quantified Advantage Over Unlabeled and Lower-Grade Alternatives

The quantitative value of Axitinib-d3 is directly tied to its isotopic purity, which minimizes cross-signal interference. Certified commercial preparations of Axitinib-d3 and its 13C,d3 analog report isotopic enrichment of 99 atom % D . In contrast, unlabeled axitinib has a natural abundance of deuterium (~0.015 atom % D), rendering it completely unsuitable as an internal standard due to zero mass separation from the analyte [1].

Isotopic Enrichment Internal Standard Mass Spectrometry

Regulatory-Readiness: Compliance Documentation vs. Research-Grade Standards

A key differentiator for procurement is the level of documentation and quality system compliance. Axitinib-d3 is supplied by certified reference material providers with comprehensive Certificates of Analysis (CoA) detailing purity, isotopic enrichment, and traceability, which is essential for ANDA and DMF submissions [1]. In contrast, research-grade axitinib is typically supplied without such regulatory-compliant documentation . Furthermore, products from specific vendors are manufactured under ISO 17034 accreditation for reference material production, providing a defined chain of traceability to certified values .

Regulatory Compliance ANDA DMF Reference Standard

Mass Spectrometric Resolution: Defined Mass Shift vs. Potential Interference from Unlabeled Analyte

The performance advantage of Axitinib-d3 is predicated on a clean mass shift with no isotopic overlap. The compound exhibits a monoisotopic mass of 389.14 Da (M+3 relative to axitinib at 386.13 Da), providing a clear 3 Da separation in the MS1 spectrum [1]. This separation is sufficient for robust multiple reaction monitoring (MRM) without cross-talk from the M+3 natural abundance isotope peak of the unlabeled analyte, which is negligible (<0.1%) [2]. In contrast, using a non-isotopic internal standard like crizotinib (MW 450.34) introduces differential matrix effects and extraction recovery, which Axitinib-d3 avoids entirely due to its near-identical physicochemical behavior [3].

High-Resolution Mass Spectrometry MRM Cross-Talk

Optimal Use Cases for Axitinib-d3 in Bioanalytical and Pharmaceutical Workflows


Regulated Bioanalysis for Human Pharmacokinetic Studies

Axitinib-d3 is the definitive internal standard for quantifying axitinib in human plasma or serum to support clinical pharmacokinetic trials. A fully validated LC-MS/MS method using Axitinib-d3 has been shown to comply with FDA and EMA guidelines, providing the requisite precision (≤15% CV) and accuracy (≤15% bias) across a 0.2–125 ng/mL linear range [1]. This scenario directly leverages the compound's documented regulatory-readiness and method validation data.

ANDAs and DMF Submissions for Generic Axitinib Products

In the development and registration of generic axitinib formulations, Axitinib-d3 is the required internal standard for bioequivalence studies. Suppliers provide the compound with comprehensive Certificates of Analysis and, in some cases, ISO 17034 accreditation, ensuring traceability and compliance essential for ANDA and DMF submissions [2]. This eliminates the time and cost associated with in-house qualification of a non-standard reference material.

Therapeutic Drug Monitoring (TDM) Assay Development

Axitinib-d3 enables the development of robust, high-throughput LC-MS/MS assays for therapeutic drug monitoring of axitinib in patient samples. The validated method's short run time (4 minutes) and high sensitivity (LLOQ 0.2 ng/mL) are made possible by the use of Axitinib-d3 to correct for variability in sample extraction and ionization [3]. This ensures consistent, reliable quantitation for clinical decision-making.

In Vitro ADME and Drug-Drug Interaction Studies

For in vitro metabolism or transporter assays where accurate quantitation of axitinib is required in complex matrices (e.g., hepatocyte incubations, microsomal fractions), Axitinib-d3 serves as a critical internal standard to control for matrix effects. Its near-identical properties to the analyte ensure that recovery and ionization efficiency are perfectly mirrored, yielding accurate and precise concentration data for kinetic parameter determination .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Axitinib-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.